N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
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Overview
Description
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a complex organic compound that features a furan ring, a tetrahydroquinoline moiety, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide typically involves multiple steps. One common route starts with the preparation of furan-2-carbonyl chloride, which is then reacted with 1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine to form the intermediate N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)amide. This intermediate is subsequently treated with methanesulfonyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to furan-2,5-dione derivatives, while reduction of the carbonyl group can yield alcohol derivatives.
Scientific Research Applications
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)furan-2-carboxamide: Similar structure but with a bromophenyl group instead of the tetrahydroquinoline moiety.
Furan-2-carbonyl isothiocyanate: Contains a furan ring and a carbonyl group but differs in the presence of an isothiocyanate group.
Thiosemicarbazide derivatives: Share the furan ring but have different functional groups and biological activities.
Uniqueness
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is unique due to its combination of a furan ring, a tetrahydroquinoline moiety, and a methanesulfonamide group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-22(19,20)16-12-6-7-13-11(10-12)4-2-8-17(13)15(18)14-5-3-9-21-14/h3,5-7,9-10,16H,2,4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOQKWXFLCMCFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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